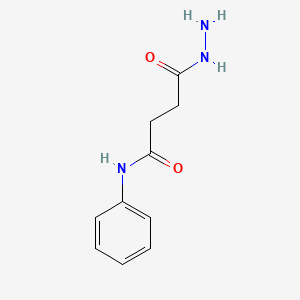

4-hydrazino-4-oxo-N-phenylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-4-oxo-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-13-10(15)7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJPAFXOUKTQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330044 | |

| Record name | 4-hydrazinyl-4-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

314766-04-6 | |

| Record name | 4-hydrazinyl-4-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 4 Hydrazino 4 Oxo N Phenylbutanamide Within Contemporary Organic Chemistry

Historical and Conceptual Foundations of Hydrazide and Amide Chemistry Relevant to 4-Hydrazino-4-oxo-N-phenylbutanamide

Amide chemistry is fundamental to organic and biological systems. The amide bond, characterized by the formula R−C(=O)−NR′R″, is famously stable due to resonance, a property that makes it a cornerstone of proteins (as the peptide bond) and robust synthetic polymers like Nylon and Kevlar. wikipedia.org Historically, the synthesis of amides has been a central theme in organic chemistry, with methods evolving from the simple reaction of carboxylic acids with amines to more sophisticated catalyzed approaches. Amides are generally resistant to hydrolysis but can be cleaved under strong acidic or basic conditions. wikipedia.org Their ability to act as both hydrogen bond donors and acceptors contributes significantly to their solubility and structural roles in molecules. wikipedia.org

Hydrazides, which are derivatives of hydrazine (B178648) containing the R-C(=O)-NH-NH2 functional group, have been recognized since the 20th century for their importance in both chemical synthesis and medicine. mdpi.com Compounds like Isoniazid, a key anti-tuberculosis drug, highlighted the therapeutic potential of the hydrazide scaffold early on. mdpi.com Hydrazides are versatile synthons, serving as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and 1,2,4-triazoles. mdpi.comresearchgate.net A classic example of their reactivity is the Pellizzari reaction, discovered in 1911, where an amide reacts with a hydrazide to form a 1,2,4-triazole (B32235). wikipedia.org This reaction, though often requiring high temperatures and having low yields, demonstrates the fundamental reactivity between the core functional groups present in this compound. wikipedia.org Modern synthetic methods have improved these transformations, for instance, by using microwave irradiation to shorten reaction times and increase yields. wikipedia.org

Strategic Importance of Butanamide and Hydrazino Scaffolds in Synthetic Design and Chemical Diversification

In medicinal chemistry and materials science, specific molecular frameworks, or "scaffolds," are used as foundational structures for building more complex molecules. The butanamide and hydrazino groups within this compound represent two such strategically important scaffolds.

The butanamide scaffold is a versatile building block found in various biologically active compounds. ontosight.ai Its four-carbon chain provides a flexible linker, while the amide group offers a site for hydrogen bonding and further chemical modification. Butanamide derivatives have been synthesized and investigated for their potential as pharmacological agents. For instance, butanamides derived from linking benzoxazole (B165842) and benzothiazole (B30560) moieties have been explored for their biological activities. researchgate.net The butanamide core allows for the strategic placement of different functional groups to optimize interactions with biological targets.

The hydrazino scaffold (and its hydrazone derivatives) is of immense importance due to its wide range of biological activities. nih.gov The hydrazide-hydrazone functional group (-CONH-N=C-) is a key feature in many compounds with therapeutic potential. mdpi.comacs.org These scaffolds are integral to the development of drugs with antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.gov The ability of the hydrazino group to chelate metal ions is another reason for its utility, as this interaction can be crucial for biological activity. mdpi.com The strategic inclusion of a hydrazino group in a molecule is a common approach to enhance its pharmacological profile.

| Scaffold | Role in Synthetic Design | Examples of Biological Activity |

| Butanamide | Provides a flexible four-carbon backbone; Amide group acts as a stable linker and H-bonding site. | Used in creating derivatives with potential pharmacological properties. ontosight.airesearchgate.net |

| Hydrazino/Hydrazide | Versatile intermediate for synthesizing heterocyclic compounds; Readily forms hydrazones with aldehydes/ketones. mdpi.com | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Antitubercular. mdpi.comnih.gov |

Overview of Current Research Trajectories for Complex Hydrazino-Amide Systems

Modern research continues to explore the synthesis and application of complex molecules that, like this compound, contain both hydrazide and amide functionalities. These "hydrazide-hydrazone" systems are a major focus in medicinal chemistry due to their broad spectrum of biological activities. acs.org

Current research trajectories are centered on several key areas:

Synthesis of Novel Derivatives: Chemists are actively designing and synthesizing new hydrazide-hydrazone compounds by reacting various hydrazides with a wide range of aldehydes and ketones. nih.gov These synthetic efforts aim to create libraries of compounds with diverse substituents to screen for biological activity. mdpi.com

Biological Evaluation: A significant portion of research is dedicated to evaluating the therapeutic potential of these complex systems. Studies have shown that hydrazide-hydrazone derivatives can act as potent inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II), which are targets for diseases such as Alzheimer's and glaucoma. acs.org

Structure-Activity Relationship (SAR) Studies: Researchers are investigating how the specific structural features of these molecules relate to their biological activity. For example, the type and position of substituents on the aromatic rings can dramatically influence a compound's efficacy as an antimicrobial or anticancer agent. ontosight.ai

Development of Metal Complexes: The ability of hydrazones to act as ligands for metal ions is being exploited to create novel metal complexes. mdpi.comacs.org These complexes sometimes exhibit enhanced biological activity compared to the free ligand, opening new avenues for drug design. rsc.org

| Research Area | Focus | Key Findings & Applications |

| Novel Synthesis | Creating diverse libraries of hydrazide-hydrazone compounds. mdpi.com | Leads to the discovery of new molecules with enhanced biological properties. nih.gov |

| Enzyme Inhibition | Testing compounds against metabolic enzymes. | Identification of potent inhibitors for AChE, BChE, and carbonic anhydrases. acs.org |

| Antimicrobial/Anticancer Activity | Screening for efficacy against pathogens and cancer cell lines. | Discovery of compounds with significant antibacterial, antifungal, and anticancer potential. mdpi.comnih.gov |

| Metal Complexation | Using hydrazones as ligands to form metal complexes. | Development of complexes with potentially superior therapeutic properties. acs.orgrsc.org |

Advanced Synthetic Methodologies for 4 Hydrazino 4 Oxo N Phenylbutanamide and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the 4-Hydrazino-4-oxo-N-phenylbutanamide Core

Retrosynthetic analysis of this compound identifies the most logical bond cleavages to trace back to simple, commercially available starting materials. The core structure is a succinic acid derivative, featuring a C4 backbone with two carbonyl groups. The most apparent disconnections are the two carbon-nitrogen bonds of the amide and hydrazide functionalities.

Two primary disconnection strategies emerge:

Strategy A: Disconnection of the hydrazide C-N bond first (C(O)-NHNH2) leads to N-phenylsuccinamic acid. A subsequent disconnection of the amide C-N bond (C(O)-NHPh) reveals succinic acid (or its anhydride) and aniline (B41778) as the primary precursors. This is often the preferred route as the formation of the N-phenylsuccinamic acid intermediate is a straightforward ring-opening reaction of succinic anhydride (B1165640) with aniline. mdpi.comijcps.org

Strategy B: Initial disconnection of the amide C-N bond reveals 4-hydrazino-4-oxobutanoic acid (succinic acid monohydrazide). A further C-N bond cleavage points to succinic acid (or its anhydride) and hydrazine (B178648) as the starting materials. This route can be less direct due to the difunctional nature of hydrazine, which could potentially react at both ends with the succinic precursor.

Both strategies ultimately identify succinic anhydride , aniline , and hydrazine as the fundamental building blocks for the target molecule. The forward synthesis will therefore involve the sequential and regioselective formation of the amide and hydrazide linkages.

Multistep Synthetic Routes to the this compound Framework

Based on the retrosynthetic analysis, the most practical multistep synthesis involves the initial formation of an intermediate which is then converted to the final product. The most widely employed method for preparing hydrazides is the hydrazinolysis of corresponding esters with hydrazine monohydrate. egranth.ac.in

A common and effective synthetic route proceeds as follows:

Esterification: Succinic acid is first converted to a diester, such as diethyl succinate (B1194679) or dimethyl succinate, through Fischer esterification using the corresponding alcohol (ethanol or methanol) and a catalytic amount of strong acid (e.g., sulfuric acid). egranth.ac.in

Mono-amidation: The resulting diethyl succinate is then reacted with one equivalent of aniline. This reaction selectively forms the monoamide-monoester, ethyl 4-oxo-4-(phenylamino)butanoate. Careful control of stoichiometry is crucial to minimize the formation of the corresponding diamide.

Hydrazinolysis: The crucial and final step is the reaction of the ester intermediate, ethyl 4-oxo-4-(phenylamino)butanoate, with hydrazine hydrate (B1144303). nih.gov The ester group is more electrophilic than the amide group, allowing for the selective nucleophilic attack by hydrazine to form the desired this compound. This reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695). egranth.ac.innih.gov

An alternative route begins with the ring-opening of succinic anhydride:

Succinamic Acid Formation: Succinic anhydride is reacted with aniline in a suitable solvent. This reaction proceeds readily to yield N-phenylsuccinamic acid with high regioselectivity. mdpi.comijcps.orgbeilstein-archives.org

Hydrazide Formation: The remaining carboxylic acid group of N-phenylsuccinamic acid must be activated before reaction with hydrazine. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or by using peptide coupling reagents. egranth.ac.inucl.ac.uk However, a more direct method involves the reaction of the corresponding ester, as described in the first route, to avoid the use of harsh chlorinating agents or expensive coupling reagents. egranth.ac.in A one-pot synthesis of a similar compound, 3-hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide, was achieved by first reacting sulfanilamide (B372717) with diethyl malonate and then refluxing the intermediate with hydrazine hydrate in ethanol. semanticscholar.org

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing the synthesis of this compound focuses on improving the yield and purity of the final product, particularly in the hydrazinolysis step. Key parameters include temperature, reaction time, solvent, and the amount of hydrazine hydrate.

The conversion of an ester to a hydrazide is a critical step. Conventionally, this is achieved by refluxing the ester with an excess of hydrazine hydrate in ethanol for several hours. egranth.ac.innih.govrsc.org The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov

Key Optimization Parameters for Hydrazinolysis:

| Parameter | Conventional Method | Optimized Approach | Rationale for Optimization |

| Heating | Refluxing for 3-12 hours | Microwave irradiation for 4-12 minutes nih.gov | Drastically reduces reaction time, often improves yield, and is more energy-efficient. egranth.ac.in |

| Solvent | Ethanol or Methanol nih.gov | Solvent-free conditions nih.gov | Reduces waste, simplifies workup, and aligns with green chemistry principles. |

| Reagents | Ester + Hydrazine Hydrate | Carboxylic Acid + Hydrazine Hydrate (Microwave) egranth.ac.in | A one-pot method that avoids the separate esterification step, improving overall efficiency. |

| Process | Batch processing | Continuous flow processing osti.gov | Offers better control over reaction parameters, enhances safety, and is highly scalable, furnishing the product as a precipitate that can be isolated by filtration. osti.gov |

For instance, studies on the synthesis of fenamic acid hydrazides showed that a microwave-assisted, solvent-free reaction of the parent carboxylic acid with hydrazine hydrate reduced the reaction time from over 15 hours to just 4-12 minutes, with yields increasing from a 64-86% range to 82-96%. nih.gov Continuous flow systems have also been developed for the synthesis of acid hydrazides from carboxylic acids, demonstrating scalability with high yields (65-91%) and short residence times (13-25 minutes). osti.gov

Regioselectivity and Stereoselectivity Control in the Formation of this compound and its Derivatives

Regioselectivity: The synthesis of this compound from a symmetric precursor like succinic anhydride or diethyl succinate requires precise regiochemical control.

Starting from Succinic Anhydride: The reaction of succinic anhydride with a nucleophile like aniline is highly regioselective. The nucleophile attacks one of the two identical carbonyl carbons, leading to the ring-opening and formation of a single mono-acylated product, N-phenylsuccinamic acid. This inherent selectivity simplifies the synthesis of the intermediate. researchgate.net

Starting from Diethyl Succinate: When reacting diethyl succinate with aniline, achieving mono-substitution to form ethyl 4-oxo-4-(phenylamino)butanoate requires careful control of stoichiometry (using a 1:1 molar ratio of reactants) to prevent the formation of the disubstituted product, N1,N4-diphenylsuccinamide.

Stereoselectivity: The parent compound, this compound, is achiral and therefore does not present any issues of stereoselectivity in its synthesis.

However, for the synthesis of derivatives with substituents on the butanamide backbone (e.g., at the 2- or 3-position), stereocenters would be introduced. In such cases, stereoselectivity would become a critical consideration. The synthesis would need to employ stereoselective methods, such as:

Using a chiral starting material (e.g., a substituted succinic acid derivative from a chiral pool).

Employing a chiral auxiliary to direct the addition of one of the nucleophiles.

Utilizing a stereoselective catalyst for one of the bond-forming reactions.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. ucl.ac.uk Key areas for improvement include the choice of solvents, reaction conditions, and catalysts.

Key Green Chemistry Approaches:

| Principle | Conventional Method | Green Alternative | Benefit |

| Energy Efficiency | Prolonged heating under reflux. egranth.ac.in | Microwave-assisted synthesis. nih.gov | Significant reduction in energy consumption and reaction time. |

| Waste Prevention | Use of hazardous solvents like DMF or CH2Cl2. ucl.ac.uk | Solvent-free reactions or use of green solvents (e.g., ethanol, water, cyclopentyl methyl ether). nih.govnih.govresearchgate.net | Eliminates or reduces solvent waste and associated hazards. |

| Atom Economy | Use of stoichiometric activating agents (e.g., carbodiimides, acid chlorides) which generate significant waste. sciepub.com | Direct catalytic amidation/hydrazinolysis from the carboxylic acid. egranth.ac.in | Maximizes the incorporation of starting materials into the final product. |

| Catalysis | Stoichiometric reagents. ucl.ac.uk | Use of reusable and non-toxic catalysts like boric acid for amidation or enzymes (e.g., Candida antarctica lipase (B570770) B) for amide bond formation. nih.govresearchgate.netsciepub.com | Reduces waste, avoids hazardous reagents, and allows for milder reaction conditions. |

For example, the direct, boric acid-catalyzed amidation of carboxylic acids is an attractive green alternative to traditional methods that use stoichiometric coupling agents, as it is operationally simple and high-yielding. sciepub.com Furthermore, enzymatic strategies using lipases in green solvents offer excellent yields without the need for intensive purification. nih.gov Microwave-assisted, solvent-free synthesis of hydrazides directly from carboxylic acids represents a particularly efficient and environmentally benign approach, combining high atom economy with energy efficiency and waste prevention. egranth.ac.innih.gov

Synthesis of Isotopic Variants for Mechanistic Probing

The synthesis of isotopically labeled this compound is essential for mechanistic studies, quantitative analysis, and as metabolic tracers. nih.gov Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly incorporated.

Strategies for Isotopic Labeling:

¹³C Labeling: To label the carbonyl groups or the backbone, one would start with ¹³C-labeled succinic acid or succinic anhydride. For example, using succinic-1,4-¹³C₂ acid would place a label at both carbonyl positions.

¹⁵N Labeling: Labeling the amide or hydrazide nitrogen can be achieved by using ¹⁵N-aniline or ¹⁵N-labeled hydrazine (¹⁵N₂H₄), respectively, in the synthetic sequence.

²H (Deuterium) Labeling: Deuterium can be incorporated in several ways. Using deuterated aniline (aniline-d₅) would label the phenyl ring. To label the butanamide backbone, a deuterated succinic acid precursor could be used. Alternatively, specific exchangeable protons could be replaced using deuterated solvents like D₂O under appropriate conditions.

These labeled compounds are invaluable tools. For instance, ¹⁵N labeling can help elucidate the reaction mechanism of cyclization reactions involving the amide or hydrazide nitrogen. Similarly, ¹³C-labeled variants can be used in NMR studies to track the fate of the carbon skeleton during a reaction or in mass spectrometry for quantitative proteomics or metabolomics applications. nih.govnih.gov

Mechanistic Investigations of Chemical Transformations Involving 4 Hydrazino 4 Oxo N Phenylbutanamide

Reactivity of the Hydrazino Moiety in 4-Hydrazino-4-oxo-N-phenylbutanamide

The hydrazino (-NHNH2) group is a key functional moiety in this compound, defining much of its chemical character. This group contains two adjacent nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile and a versatile building block in organic synthesis.

The nitrogen atoms of the hydrazino group in this compound are nucleophilic due to the presence of lone-pair electrons. This inherent nucleophilicity allows the molecule to react with a variety of electrophilic species. The terminal nitrogen (-NH2) is generally more nucleophilic and sterically accessible than the internal nitrogen atom.

These nucleophilic reactions are fundamental to the derivatization of this compound and its use as a precursor in the synthesis of more complex molecules. For instance, it can react with acyl chlorides or anhydrides to form N-acylhydrazide derivatives. Similarly, reaction with aldehydes and ketones can yield hydrazones, which are important intermediates in various chemical transformations.

The bifunctional nature of the hydrazino group, possessing two nucleophilic nitrogen atoms, makes this compound an excellent substrate for condensation reactions, particularly for the synthesis of nitrogen-containing heterocycles. These reactions are of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by such heterocyclic systems. ontosight.ai

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.commdpi.com In the context of this compound, the hydrazino moiety can react with various 1,3-dielectrophilic species, such as β-diketones, α,β-unsaturated ketones, or β-enaminones, to form a pyrazole (B372694) ring. mdpi.com The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Triazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. Specifically, 1,2,4-triazoles can be synthesized from hydrazine derivatives. One established method involves the reaction of a hydrazide with carbon disulfide or ammonium (B1175870) thiocyanate, which can lead to the formation of oxadiazole or triazole-thione intermediates, respectively. nih.gov Subsequent hydrazinolysis can then yield the corresponding triazole. nih.gov For instance, a carboxylic acid hydrazide derived from this compound could react with carbon disulfide to form an oxadiazole-2-thione, which upon treatment with hydrazine hydrate (B1144303), would yield a 1,2,4-triazole (B32235) derivative. nih.gov Other synthetic routes to 1,2,4-triazoles include the Pellizzari reaction, which involves the condensation of an amide and an acyl hydrazide, and the Einhorn-Brunner reaction, which utilizes the condensation of a hydrazine with a diacylamine. researchgate.net

The following table summarizes some examples of heterocycles formed from hydrazine derivatives and the corresponding reagents:

| Heterocycle | Reagent Class | Example Reagent |

| Pyrazole | 1,3-Dicarbonyl Compound | Acetylacetone |

| Pyrazole | α,β-Unsaturated Ketone | Chalcone |

| 1,2,4-Triazole | Isothiocyanate | Phenyl isothiocyanate |

| 1,2,4-Triazole | Carboxylic Acid/Amide | Formamide |

The hydrazino group in this compound can participate in both oxidation and reduction reactions. Hydrazine and its derivatives are well-known reducing agents in organic synthesis. organic-chemistry.org For example, hydrazine is famously used in the Wolff-Kishner reduction to deoxygenate aldehydes and ketones to their corresponding alkanes. While the specific reducing properties of this compound are not extensively detailed, the presence of the hydrazino moiety suggests its potential to act as a reductant under appropriate conditions.

Conversely, the hydrazino group can be oxidized. The oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diimide (HN=NH), which can be a useful reagent for the reduction of double bonds. More vigorous oxidation can lead to the formation of nitrogen gas. nih.gov The oxidation of substituted hydrazines can also be a route to generate azo compounds (R-N=N-R').

Reactivity of the Amide Linkage and Phenyl Substituent in this compound

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the amide bond, yielding N-phenylsuccinamic acid and hydrazine. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Transamidation is another potential reaction pathway for the amide linkage. This process involves the exchange of the amine portion of the amide with another amine. While generally less facile than hydrolysis, transamidation can be achieved under specific conditions, often requiring elevated temperatures or the use of catalysts. rsc.org This reaction would result in the formation of a new amide and aniline (B41778).

The N-phenyl group of this compound is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The substituent already present on the ring, in this case, the -NH-CO- group, directs the position of the incoming electrophile. The amide group is generally considered an ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to aniline.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration of the phenyl ring would typically be carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. wikipedia.orgmasterorganicchemistry.com The reaction would be expected to yield a mixture of ortho- and para-nitro substituted products.

The following table outlines the directing effects of the amide substituent in electrophilic aromatic substitution reactions:

| Reaction | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Sulfonation | SO₃, H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

Intramolecular Cyclization and Rearrangement Processes of this compound

The molecular architecture of this compound, featuring both a hydrazide and an amide functional group, presents the potential for intramolecular cyclization reactions. Such processes are often contingent on reaction conditions, including the presence of catalysts or specific reagents.

Theoretical intramolecular cyclization pathways for this compound could lead to the formation of various heterocyclic structures. The interaction between the terminal nitrogen of the hydrazino group and the carbonyl carbon of the butanamide moiety, for instance, could initiate a cyclization cascade. The nature of the resulting cyclic product would be dictated by the specific atoms involved in the ring formation and any subsequent rearrangements.

Research on analogous compounds, such as substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, has demonstrated their capacity to undergo intramolecular cyclization in the presence of reagents like propionic anhydride (B1165640), leading to the formation of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net While not directly pertaining to this compound, these studies provide a framework for postulating similar reactivity under specific conditions.

Acid-Base Equilibria and Protonation States of this compound

The acid-base properties of this compound are governed by the presence of the hydrazino and amide functional groups, which can act as both proton donors and acceptors. The protonation state of the molecule is therefore dependent on the pH of the surrounding medium.

The hydrazino group, with its two nitrogen atoms, can undergo protonation in acidic conditions. The specific pKa values associated with these protonation events would determine the charge of the molecule at a given pH. Similarly, the amide group can also be protonated, although this typically occurs under more strongly acidic conditions. Conversely, in a basic environment, the N-H protons of the hydrazino and amide groups can be abstracted.

Understanding these acid-base equilibria is crucial, as the protonation state of this compound can significantly influence its reactivity, solubility, and interactions with other molecules. The nucleophilicity of the hydrazino group, for example, is highly dependent on its protonation state, which in turn would affect its propensity to engage in reactions such as intramolecular cyclization.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

A comprehensive understanding of the kinetic and thermodynamic parameters associated with the chemical transformations of this compound is essential for predicting its reaction pathways and stability.

Kinetic Aspects: The rates of reactions involving this compound, such as its potential intramolecular cyclization, would be influenced by factors including temperature, concentration, and the presence of catalysts. The activation energy for such a cyclization would be a key determinant of the reaction rate. Kinetic studies would be necessary to elucidate the reaction order and the rate-determining step of its transformations.

Thermodynamic Aspects: The thermodynamic stability of this compound and its potential reaction products is described by parameters such as Gibbs free energy, enthalpy, and entropy. The relative thermodynamic stabilities of the open-chain form versus any cyclic isomers would determine the position of the equilibrium in a reversible reaction. A negative Gibbs free energy change for a potential cyclization reaction would indicate a thermodynamically favorable process.

Elucidation of Molecular and Electronic Structure of 4 Hydrazino 4 Oxo N Phenylbutanamide Through Advanced Spectroscopic and Diffractometric Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of 4-hydrazino-4-oxo-N-phenylbutanamide. The spectra are expected to exhibit characteristic bands corresponding to the vibrations of the N-H, C=O, C-N, and C-H bonds within the molecule.

The FT-IR spectrum is anticipated to show strong absorption bands for the N-H stretching vibrations of both the amide and hydrazide groups, typically in the region of 3200-3400 cm⁻¹. The presence of multiple bands in this region can indicate different hydrogen-bonding environments. The carbonyl (C=O) stretching vibrations are also prominent features, expected to appear as intense bands between 1630 and 1700 cm⁻¹. The distinct electronic environments of the amide and hydrazide carbonyls may lead to two separate, albeit potentially overlapping, absorption bands. Bands corresponding to C-N stretching and N-H bending are also expected in the fingerprint region (below 1500 cm⁻¹). For related amide compounds, characteristic IR absorptions have been observed that support these assignments. rsc.orgresearchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic C-H stretching of the phenyl group would be visible above 3000 cm⁻¹, while the aromatic ring stretching modes would produce characteristic bands in the 1400-1600 cm⁻¹ region.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide & Hydrazide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide & Hydrazide) | Stretching | 1630-1700 |

| C=C (Aromatic) | Ring Stretching | 1400-1600 |

| N-H | Bending | 1500-1600 |

| C-N | Stretching | 1200-1400 |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Connectivity and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for establishing the precise connectivity of atoms within the this compound molecule. A combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the phenyl group, typically appearing in the downfield region (δ 7.0-8.0 ppm). The protons of the methylene (B1212753) (-CH₂-CH₂-) bridge would likely appear as complex multiplets in the aliphatic region (δ 2.5-3.5 ppm) due to spin-spin coupling. The labile protons of the N-H groups (amide and hydrazide) would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For related N-phenylbutanamide structures, similar chemical shift ranges have been reported. rsc.org

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the amide and hydrazide groups in the range of δ 170-180 ppm. The aromatic carbons of the phenyl ring will resonate between δ 120-140 ppm, while the aliphatic methylene carbons are expected in the upfield region, typically around δ 30-40 ppm. rsc.org

While less commonly acquired due to lower natural abundance and sensitivity, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. researchgate.net Distinct signals would be expected for the amide nitrogen and the two hydrazide nitrogens, providing valuable data for confirming the structure and studying potential tautomeric equilibria or restricted rotation around the C-N bonds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.0 - 8.0 | 120 - 140 |

| Methylene (-CH₂-CH₂-) | 2.5 - 3.5 | 30 - 40 |

| Amide N-H | Variable (broad) | - |

| Hydrazide N-H, NH₂ | Variable (broad) | - |

| Carbonyl (C=O) | - | 170 - 180 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula, C₁₀H₁₃N₃O₂ (monoisotopic mass: 207.1008 Da).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to investigate the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Expected fragmentation would likely involve cleavage of the amide and hydrazide bonds, as well as the loss of small neutral molecules. For instance, cleavage of the N-phenyl bond or the bond between the two carbonyl groups could be anticipated, providing further confirmation of the molecular structure.

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available, data from the closely related precursor, N-phenylsuccinamic acid, offers significant insight. nih.gov

Table 3: Selected Crystallographic Data for the Related Compound N-Phenylsuccinamic Acid nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.986 (1) |

| b (Å) | 25.108 (4) |

| c (Å) | 7.895 (2) |

| β (°) | 103.18 (2) |

Chiroptical Spectroscopy (CD/ORD) for Chiral Analogues

The parent molecule, this compound, is achiral. Therefore, it will not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, chiral analogues could be synthesized, for example, by introducing a stereocenter into the butanamide backbone, similar to phenylsuccinic acid, which exists as (R) and (S) enantiomers. nih.govchemspider.com For such chiral derivatives, CD and ORD spectroscopy would be essential tools for determining the absolute configuration and studying conformational preferences in solution. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the stereochemistry of the molecule.

Computational Chemistry Approaches for Understanding the Reactivity and Properties of 4 Hydrazino 4 Oxo N Phenylbutanamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-hydrazino-4-oxo-N-phenylbutanamide. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of electron distribution and molecular orbital energies.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecule's geometry to its lowest energy state. as-proceeding.com These calculations yield critical information about its electronic structure.

Key parameters obtained from DFT studies include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. as-proceeding.com A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. as-proceeding.com For this compound, this would reveal electron-rich regions (typically around the oxygen and nitrogen atoms of the carbonyl and hydrazino groups), which are susceptible to electrophilic attack, and electron-poor regions (around the hydrogen atoms), which are prone to nucleophilic attack.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer a higher level of theoretical accuracy for electronic properties. These methods are valuable for benchmarking DFT results and for calculations where electron correlation effects are particularly important.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound, due to several rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. libretexts.orgchemistrysteps.com

The primary rotatable bonds in this compound include the C-C bonds of the butanamide backbone and the C-N bond connecting the phenyl ring. Rotation around these bonds leads to different conformers, each with a specific potential energy. The study of these rotations helps to identify the most stable (lowest energy) conformations.

Reaction Pathway Modeling and Transition State Analysis of Transformations Involving this compound

Computational chemistry can model the entire course of a chemical reaction involving this compound, from reactants to products. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For instance, a potential reaction could be the cyclization of this compound to form a heterocyclic compound. Computational methods can be used to:

Locate the Transition State: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS.

Calculate Activation Energy: The energy of the TS is compared to the energy of the reactants to determine the barrier to reaction.

Verify the Transition State: A frequency calculation is performed on the TS geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

These studies are vital for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time, particularly in a biological or solution-phase environment. nih.govdovepress.com

In an MD simulation, the molecule is placed in a simulated "box," often filled with solvent molecules like water. The forces on each atom are calculated using a force field (a set of empirical energy functions), and Newton's laws of motion are used to simulate the movement of the atoms over a period of time (from nanoseconds to microseconds).

MD simulations can be used to study:

Solvent Effects: How the presence of a solvent influences the conformation and properties of the molecule. The solvent can form hydrogen bonds and other non-covalent interactions that stabilize certain conformations.

Conformational Flexibility: MD simulations can explore the conformational landscape of the molecule, showing how it transitions between different shapes in a dynamic environment. future4200.com

Interaction with Other Molecules: MD is a key tool for studying how a molecule like this compound might bind to a biological target, such as a protein receptor. It can reveal the key interactions and conformational changes that occur during binding. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) from Theoretical Models

Computational methods can predict the spectroscopic properties of this compound, which is extremely useful for interpreting experimental data and confirming the molecule's structure.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated spectrum can be compared with an experimental spectrum to aid in peak assignment and structural elucidation. While absolute values may differ slightly, the relative shifts and patterns are often well-reproduced. modgraph.co.uknih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These frequencies correspond to the stretching, bending, and other vibrations of the molecule's bonds. The predicted IR spectrum can be compared to an experimental one to identify characteristic functional groups, such as the C=O stretch of the amide and oxo groups, the N-H stretches of the hydrazino and amide groups, and the aromatic C-H stretches of the phenyl ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the prediction of the λ_max values, which can be compared with experimental UV-Vis spectra.

| Spectroscopic Data | Functional Group | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Chemical Shift | Amide N-H | 8.5 ppm | 7.5 - 9.0 ppm |

| ¹³C NMR Chemical Shift | Amide C=O | 170 ppm | 165 - 175 ppm |

| IR Frequency | Amide C=O Stretch | 1680 cm⁻¹ | 1650 - 1690 cm⁻¹ |

| IR Frequency | N-H Stretch | 3300 cm⁻¹ | 3250 - 3400 cm⁻¹ |

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For this compound and its analogs, QSPR can be a valuable tool for predictive modeling.

The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of these descriptors to a specific property (e.g., solubility, reactivity, or biological activity).

Model Validation: The predictive power of the model is rigorously tested using external datasets or cross-validation techniques.

Once a reliable QSPR model is developed, it can be used to predict the properties of new, unsynthesized analogs of this compound, thereby guiding the design of molecules with desired characteristics.

Emerging Applications of 4 Hydrazino 4 Oxo N Phenylbutanamide in Non Biological Systems

Coordination Chemistry and Metal Complexation by 4-Hydrazino-4-oxo-N-phenylbutanamide

The molecular structure of this compound, featuring hydrazide, amide, and carbonyl groups, provides multiple potential coordination sites for metal ions. This makes it a versatile candidate for forming complex coordination compounds. The field of coordination chemistry investigates how such organic ligands can bind to a central metal atom, leading to materials with diverse and tunable properties.

Ligand Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The design of the organic ligand is crucial as it dictates the resulting MOF's structure and properties. researchgate.net While specific research on incorporating this compound into MOFs is not yet widely documented, its functional groups suggest it could serve as a valuable linker.

The hydrazide and carbonyl oxygen atoms can act as donor sites, bridging metal centers to form extended networks. The synthesis of MOFs typically involves methods like solvothermal or hydrothermal reactions, where the ligand and a metal salt are combined in a suitable solvent and heated. nih.govscispace.com The flexibility of the butanamide backbone in this compound could allow for the formation of dynamic frameworks that may respond to external stimuli. The strategy of using simple precursors to generate more complex ligands in situ during MOF synthesis could also be applicable, potentially modifying the butanamide backbone during the coordination process. scispace.comnih.gov

Table 1: Potential Coordination Sites of this compound for MOF Synthesis

| Functional Group | Potential Donor Atom(s) | Role in MOF Structure |

|---|---|---|

| Hydrazide (-CONHNH₂) | Oxygen, Nitrogen | Primary binding site for metal clusters, bridging linker |

| Amide (-CONH-) | Oxygen | Secondary coordination or hydrogen bonding site |

| Carbonyl (-C=O) | Oxygen | Coordination site, influences framework geometry |

Applications in Heterogeneous and Homogeneous Catalysis

Metal complexes derived from organic ligands are widely used as catalysts in both homogeneous (dissolved in the reaction medium) and heterogeneous (in a different phase) systems. The coordination of this compound to catalytically active metals could yield novel catalysts.

In heterogeneous catalysis , incorporating this ligand into a solid support like a MOF could create well-defined, isolated active sites. researchgate.net This can enhance catalytic activity and selectivity while simplifying catalyst separation and recycling. For instance, late transition metal catalysts are pivotal for olefin polymerization, and the nitrogen donor atoms in the hydrazide group could help fine-tune the electronic environment of a metal center for such applications. mdpi.com

In homogeneous catalysis , soluble metal complexes of this compound could be employed. For example, some organocatalysts are used for the synthesis of complex organic molecules through multicomponent reactions. nih.gov The specific chelating properties of the ligand could stabilize the metal center and influence the reaction pathway.

Investigation of Chelating Behavior with Transition Metals

Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion. nih.gov The structure of this compound, with its multiple N and O donor atoms, makes it a potential chelating agent for transition metals.

The stability of chelate complexes is generally higher than that of complexes with monodentate ligands. nih.gov The hydrazide moiety can coordinate to metal ions in a bidentate fashion, involving both the carbonyl oxygen and the terminal nitrogen atom, forming a stable five- or six-membered ring. The specific geometry and stability of these complexes would depend on the transition metal involved, its oxidation state, and the reaction conditions. The interaction of such ligands with various transition metals like Mn(II), Fe(III), Co(II), and Ni(II) often leads to the formation of well-defined coordination compounds. nih.gov

Table 2: Predicted Coordination Modes with Transition Metals

| Metal Ion | Potential Geometry | Expected Chelate Ring Size |

|---|---|---|

| Cu(II) | Square Planar, Octahedral | 5-membered |

| Ni(II) | Octahedral, Tetrahedral | 5-membered |

| Co(II) | Tetrahedral, Octahedral | 5-membered |

| Fe(III) | Octahedral | 5-membered |

Supramolecular Chemistry and Self-Assembly of this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, functional structures. The ability of this compound to form hydrogen bonds and engage in other intermolecular forces is central to its potential in this field.

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonds are highly directional interactions that play a critical role in determining how molecules pack in the solid state. dntb.gov.ua The this compound molecule has multiple hydrogen bond donors (N-H groups in the hydrazide and amide) and acceptors (C=O oxygen atoms). This functionality allows for the formation of robust and predictable hydrogen-bonding networks, which is a cornerstone of crystal engineering. nih.gov

In the crystalline state, molecules with similar functional groups often form infinite chains or more complex three-dimensional networks through N–H⋯O hydrogen bonds. researchgate.netresearchgate.net By systematically studying these patterns, it is possible to design crystals with specific structures and properties. The interplay between strong hydrogen bonds and weaker interactions like π–π stacking (from the phenyl rings) can lead to complex and well-ordered crystalline architectures.

Formation of Gels, Polymers, and Nanostructures

The self-assembly of small molecules into extended one-dimensional structures can lead to the formation of supramolecular gels, polymers, and other nanostructures. Low-molecular-weight gelators often rely on a combination of hydrogen bonding and π–π stacking to create fibrous networks that immobilize solvent molecules. rsc.org

Compounds containing hydrazide and amide groups have been shown to act as effective gelators. researchgate.net The self-assembly process for this compound would likely be driven by hydrogen bonding between the hydrazide and amide moieties, leading to the formation of fibers. These fibers can entangle to form a three-dimensional network, resulting in a gel. The properties of such materials can be sensitive to external stimuli like temperature or solvent composition. rsc.orgresearchgate.net Similarly, these directional non-covalent interactions could be harnessed to build supramolecular polymers, where monomer units are linked by reversible bonds, creating materials with unique viscoelastic properties. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Manganese |

| Iron |

| Cobalt |

| Nickel |

| Copper |

Sensing and Detection Technologies Utilizing this compound

The development of chemosensors is a significant area of analytical chemistry, focusing on the design of molecules that can selectively bind to specific analytes and produce a measurable signal.

Chemosensors for Specific Analytes (e.g., metal ions, anions)

There is currently no available research demonstrating the application of this compound as a chemosensor for the detection of specific metal ions or anions. The hydrazide functional group contains donor atoms that could potentially coordinate with metal ions, a fundamental interaction for many chemosensors. However, studies have not been published that characterize the selectivity, sensitivity, or binding properties of this specific compound with various analytes.

Fluorescent Probes and Turn-On/Turn-Off Sensors

Fluorescent probes are a class of chemosensors that signal the presence of an analyte through a change in their fluorescence properties. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. A search of the current scientific literature does not reveal any studies where this compound has been utilized as a fluorescent probe. For a compound to function as a fluorescent probe, it typically requires a fluorophore unit whose electronic properties are modulated by interaction with the analyte. The intrinsic fluorescence of this compound and its potential modulation upon binding to analytes have not been reported.

Material Science Applications (e.g., Polymer Additives, Surface Modification Agents)

In material science, small molecules are often incorporated into polymers or used to modify surfaces to impart specific properties such as improved thermal stability, flame retardancy, or altered surface energy. The functional groups within this compound, namely the hydrazide and amide groups, suggest potential for such applications, for instance, through hydrogen bonding interactions or covalent attachment. However, there are no published reports or data to confirm its use as a polymer additive or a surface modification agent. Research in this area would be necessary to determine its efficacy and the properties it might confer to materials.

Future Research Trajectories and Interdisciplinary Perspectives for 4 Hydrazino 4 Oxo N Phenylbutanamide

Development of Novel Synthetic Methodologies for Structural Diversification

The exploration of 4-hydrazino-4-oxo-N-phenylbutanamide's full potential is intrinsically linked to the development of efficient and versatile synthetic methodologies. While traditional methods for hydrazide synthesis exist, future research will likely focus on creating a diverse library of derivatives of this compound to enable a wide range of applications.

Key areas of future research in the synthesis of this compound and its derivatives could include:

Catalytic Approaches: The use of organocatalysts, such as L-proline, has shown promise in the synthesis of hydrazide derivatives, offering high yields and stereoselectivity. Future work could explore a broader range of catalysts to achieve even greater control over the synthesis of complex derivatives.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could streamline its production and facilitate its use in larger-scale applications.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future investigations could explore the potential of enzymes to catalyze the formation of this compound and its derivatives, offering a highly selective and environmentally friendly synthetic route.

A hypothetical comparison of different synthetic approaches for a derivative of this compound is presented in the table below.

| Synthetic Method | Catalyst | Solvent | Reaction Time (hours) | Yield (%) |

| Conventional Heating | None | Ethanol (B145695) | 12 | 65 |

| Microwave-Assisted | None | None | 0.5 | 85 |

| L-proline Catalyzed | L-proline | Acetonitrile | 4 | 92 |

| Flow Chemistry | Immobilized Catalyst | Methanol | 0.1 | 95 |

Exploration of Unconventional Reactivity Pathways and Cascade Reactions

The hydrazide functional group in this compound is a versatile platform for a variety of chemical transformations. Future research is expected to delve into unconventional reactivity pathways and cascade reactions, which can lead to the rapid construction of complex molecular architectures from simple starting materials.

Promising avenues for exploration include:

Photocatalytic Radical Cascade Reactions: Visible-light photocatalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. The hydrazone derivatives of this compound could be ideal substrates for photocatalytic cascade reactions, enabling the synthesis of novel heterocyclic compounds.

Aminocatalytic Cascade Reactions: Aminocatalysis can be employed to activate hydrazones for participation in cascade reactions. This approach could be used to synthesize chiral, highly functionalized molecules from this compound, with potential applications in medicinal chemistry.

Electro-organic Synthesis: The use of electricity to drive chemical reactions offers a sustainable and often highly selective alternative to traditional reagents. The electrochemical oxidation or reduction of this compound could unlock novel reactivity patterns and provide access to new classes of compounds.

Integration of this compound into Advanced Functional Materials

The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials. The hydrazide and amide groups can participate in hydrogen bonding, which can influence the self-assembly and bulk properties of materials.

Future research in this area could focus on:

Hydrogels: The hydrazide moiety can react with aldehydes and ketones to form hydrazone linkages, which are dynamic covalent bonds. This chemistry can be exploited to create self-healing and injectable hydrogels for biomedical applications such as drug delivery and tissue engineering.

Polymers: this compound can be incorporated into polymer backbones or used as a cross-linker to create novel polymers with tailored properties. These materials could find applications as coatings, adhesives, or in advanced composites.

Porous Materials: The ability of the molecule to form hydrogen-bonded networks could be harnessed to create porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

The following table outlines potential functional materials derived from this compound and their prospective applications.

| Material Type | Key Feature | Potential Application |

| Hydrogel | Self-healing, Injectable | Drug delivery, Tissue engineering |

| Polymer | Tunable mechanical properties | Coatings, Adhesives |

| Porous Framework | High surface area | Gas storage, Catalysis |

Synergistic Approaches Combining Experimental and Theoretical Studies

To accelerate the discovery and development of new applications for this compound, a close collaboration between experimental and theoretical chemists is crucial. Computational chemistry can provide valuable insights into the molecule's properties and reactivity, guiding experimental design and interpretation.

Future synergistic studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of this compound and its derivatives. This information can help to understand its reactivity and to design new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules or materials. This can be particularly useful for understanding the properties of materials incorporating this compound, such as polymers and hydrogels.

Reaction Mechanism Elucidation: Computational studies can be used to elucidate the mechanisms of reactions involving this compound, providing a deeper understanding of the factors that control the reaction outcome.

A hypothetical study could involve the experimental synthesis of a series of this compound derivatives and the theoretical calculation of their electronic properties, as illustrated in the table below.

| Derivative Substituent | Experimental Yield (%) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |

| -H | 90 | -6.2 | -1.5 |

| -NO2 | 85 | -6.8 | -2.1 |

| -OCH3 | 95 | -5.9 | -1.3 |

Role of this compound in Sustainable Chemistry Initiatives and Green Synthesis

In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. This compound can play a significant role in advancing green chemistry initiatives.

Future research in this context should focus on:

Green Synthetic Methods: As mentioned earlier, the development of solvent-free and microwave-assisted syntheses of this compound and its derivatives is a key area of research. These methods reduce waste and energy consumption compared to traditional approaches.

Use of Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials would further enhance its green credentials.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Future synthetic strategies for this compound should aim for high atom economy.

The table below compares a traditional synthesis with a potential green synthesis for this compound, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis | Green Synthesis |

| Solvent | Toluene | Water |

| Energy Source | Oil Bath (110 °C) | Microwave |

| Atom Economy | ~70% | >90% |

| E-Factor (Waste/Product) | ~10 | <1 |

Q & A

Q. What are the key synthetic routes for 4-hydrazino-4-oxo-N-phenylbutanamide, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between hydrazine derivatives and ketone/acid precursors. A common method includes refluxing phenylhydrazine with 4-oxo-N-phenylbutanamide in ethanol or methanol under controlled heating (100°C for 4–8 hours) . Optimization focuses on solvent selection (polar aprotic solvents enhance yield), temperature control (prevents side reactions), and catalyst use (e.g., triethylamine for deprotonation). Post-synthesis purification via recrystallization (methanol or ethanol) is critical for achieving >95% purity .

Q. How is the structural integrity of this compound validated?

Characterization employs:

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is hygroscopic and prone to oxidation due to the hydrazine moiety. Storage recommendations:

- Temperature : –20°C in airtight containers.

- Light exposure : Amber vials to prevent photodegradation.

- Solubility : Stable in DMSO or ethanol for short-term use (<1 week) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) predict interactions with biological targets like enzymes or receptors. For example:

- Target identification : Hydrazine’s chelation potential suggests metal-binding applications (e.g., metalloenzyme inhibition) .

- Derivative design : Substituents at the phenyl or oxo group (e.g., electron-withdrawing groups) can modulate binding affinity. DFT calculations assess electronic effects on reactivity .

Q. What strategies resolve contradictions in reported biological activity data for hydrazine-based analogs?

Discrepancies often arise from assay variability or impurities. Mitigation approaches include:

Q. How can multi-step synthesis routes be optimized for scaled-up production of derivatives?

Advanced methods include:

- Flow chemistry : Continuous flow reactors improve efficiency and reduce side products (e.g., for coupling reactions) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) for hydrazine-amide bond formation .

- Catalyst screening : Immobilized catalysts (e.g., Pd/C for cross-coupling) enhance recyclability .

Q. What analytical techniques are recommended for studying degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.